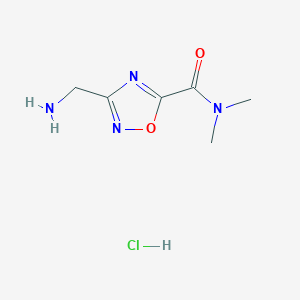

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride

描述

3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxadiazole ring and an aminomethyl group, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride typically involves the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The reaction conditions include the use of strong acids like hydrochloric acid and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of reactors capable of handling high temperatures and pressures, ensuring the efficient conversion of reactants to the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized to form derivatives with different functional groups.

Reduction: The aminomethyl group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring or the aminomethyl group can be substituted with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Primary, secondary, or tertiary amines.

Substitution Products: Alkylated or aminated derivatives of the oxadiazole ring.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been studied for its ability to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Research

Proteomics Research

3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride is utilized in proteomics for labeling proteins. Its ability to form stable conjugates with amino acids makes it valuable in the study of protein interactions and functions within biological systems .

Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies where it acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property allows researchers to explore metabolic processes and develop potential therapeutic strategies for metabolic disorders .

Material Science

Polymer Chemistry

In material science, derivatives of oxadiazole compounds are explored for their applications in polymer chemistry. The incorporation of 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .

Sensors and Devices

The unique electronic properties of oxadiazole compounds make them suitable for use in sensors and electronic devices. Research is ongoing into their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can improve efficiency and stability .

Case Studies

作用机制

The mechanism by which 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound.

相似化合物的比较

3-(Aminomethyl)pyridine: Similar in structure but lacks the oxadiazole ring.

Isophorone Diamine: Contains an aminomethyl group but has a different ring structure.

5-Amino-1,3,3-trimethylcyclohexanemethanamine: Another compound with an aminomethyl group but different ring system.

Uniqueness: 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride is unique due to its combination of the oxadiazole ring and the aminomethyl group, which provides it with distinct chemical properties and reactivity compared to similar compounds.

生物活性

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride is a heterocyclic compound that has gained attention in various fields due to its unique oxadiazole structure, which imparts stability and versatility in chemical reactions. This article explores the biological activities of this compound, including its potential pharmacological applications and mechanisms of action.

- Molecular Formula : C6H10N4O2

- Molecular Weight : 170.17 g/mol

- CAS Number : 1119449-52-3

- Chemical Structure :

- Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can alter enzymatic activity, which may lead to various therapeutic effects. Its oxadiazole ring enhances its stability and reactivity, making it suitable for diverse biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HL-60 (Leukemia) | 19.0 | Moderate cytotoxicity |

| NCI H292 (Lung) | Not specified | Potential inhibition |

| HT29 (Colon) | Not specified | Potential inhibition |

In a study evaluating the cytotoxicity of similar compounds, it was found that derivatives with the oxadiazole moiety exhibited significant antiproliferative activities against human cancer cell lines, suggesting that this compound may share similar properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that oxadiazole derivatives can exhibit antibacterial effects against various strains, including Staphylococcus spp. The presence of specific functional groups in the oxadiazole structure is believed to enhance their antimicrobial efficacy .

Other Biological Activities

Research has identified additional biological activities associated with compounds containing the oxadiazole ring:

- Antiviral Activity : Some derivatives have shown potential as HIV integrase inhibitors.

- Antituberculosis Activity : Certain oxadiazoles have been effective against resistant strains of Mycobacterium tuberculosis.

- Anti-inflammatory and Antidiabetic Properties : Compounds in this class have demonstrated anti-inflammatory effects and potential benefits in managing diabetes .

Case Study 1: Cytotoxicity Assessment

In a recent study evaluating the cytotoxicity of various oxadiazole derivatives, including our compound of interest, researchers utilized an MTT assay to measure cell viability across different concentrations. The findings indicated that compounds similar to this compound exhibited significant cytotoxic effects on HL-60 cells at concentrations as low as 19 µM .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of oxadiazole derivatives against bacterial strains. The results demonstrated that certain compounds showed strong bactericidal effects without significant toxicity toward normal human cells (L929 cell line), indicating a favorable therapeutic index .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization reactions of precursor amidoximes or carboxamide derivatives. For example, hydroxylamine derivatives can react with nitriles or carboxylic acids under acidic or basic conditions to form the 1,2,4-oxadiazole core. Subsequent functionalization, such as aminomethylation via reductive amination or nucleophilic substitution, introduces the aminomethyl group. The N,N-dimethylcarbamoyl moiety is often installed using dimethylamine or via carbodiimide-mediated coupling. Key steps include optimizing reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents like K₂CO₃ for deprotonation (as seen in oxadiazole-thiol alkylation reactions) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves the oxadiazole ring protons (δ 8.5–9.0 ppm for H-3) and aminomethyl group (δ 3.0–3.5 ppm). Infrared (IR) spectroscopy confirms the carboxamide C=O stretch (~1650 cm⁻¹) and N-H bends. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern. X-ray crystallography, as demonstrated for structurally related oxadiazole derivatives, provides definitive proof of regiochemistry and hydrogen bonding between the hydrochloride and oxadiazole N-atoms .

Advanced Research Questions

Q. How do electronic effects of substituents influence the oxadiazole ring’s stability under varying pH conditions?

- Methodological Answer : The electron-withdrawing carboxamide group stabilizes the oxadiazole ring under acidic conditions by delocalizing positive charge, while the electron-donating N,N-dimethyl group enhances susceptibility to nucleophilic attack in basic media. Reactivity studies using kinetic monitoring (e.g., UV-Vis or HPLC) under controlled pH (1–14) reveal degradation pathways. For instance, hydrolysis of the oxadiazole ring to a diamide occurs above pH 10, with rate constants dependent on substituent electronic profiles. Computational modeling (DFT) of charge distribution and frontier molecular orbitals can predict stability trends .

Q. What strategies resolve contradictions in reported synthetic yields when using different cyclization agents?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-oxidation or dimerization). Systematic screening of cyclization agents (e.g., POCl₃ vs. H₂SO₄) and reaction solvents (polar aprotic vs. protic) identifies optimal conditions. For example, POCl₃ in DMF at 0–5°C minimizes byproducts compared to H₂SO₄. Real-time monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy helps track intermediate formation. Statistical tools like Design of Experiments (DoE) optimize parameters (temperature, stoichiometry) to maximize yield .

Q. Which in silico and in vitro approaches evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens against kinase ATP-binding pockets, prioritizing targets with high docking scores (e.g., < -8 kcal/mol). Molecular dynamics simulations assess binding stability over 100 ns. In vitro, kinase inhibition assays (ADP-Glo™) quantify IC₅₀ values against recombinant kinases (e.g., EGFR, BRAF). Selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects. Structural analogs with halogen substitutions (e.g., bromine at the phenyl ring) enhance potency, as seen in related oxadiazole kinase inhibitors .

属性

IUPAC Name |

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.ClH/c1-10(2)6(11)5-8-4(3-7)9-12-5;/h3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFKGNPLKLJVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-27-7 | |

| Record name | 1,2,4-Oxadiazole-5-carboxamide, 3-(aminomethyl)-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。